molecular formula C13H12FNO3 B8541904 5-Isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid

5-Isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid

Cat. No. B8541904
M. Wt: 249.24 g/mol
InChI Key: WKJRPBNZVHLTEU-UHFFFAOYSA-N
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Patent
US07378435B2

Procedure details

A mixture of 15 g crude 5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester and 10.08 g (240 mmol) LiOH.H2O in 75 mL THF, 50 mL water was heated under reflux for 15 h. The mixture was concentrated, acidified and extracted with ethyl acetate. The combined organic extracts were dried with Na2SO4 and evaporated to yield 4.1 g (33% in two steps) of the title compound as a light yellow solid. (m/e): 250.1 (MH+; 100%).
Name
5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
10.08 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)=[N:8][O:9][C:10]=1[CH:11]([CH3:13])[CH3:12])=[O:5])C.O[Li].O>C1COCC1.O>[CH:11]([C:10]1[O:9][N:8]=[C:7]([C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=2)[C:6]=1[C:4]([OH:5])=[O:3])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C(C)C)C1=CC(=CC=C1)F
Name
LiOH.H2O
Quantity
10.08 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 h
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=NO1)C1=CC(=CC=C1)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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